3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methylsulfonyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)11-22(19,20)18-9-15(10-18)21-14-2-1-7-17-8-14/h1-8,15H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMBTLXRTYYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine ring separately. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The pyridine ring is often prepared through standard aromatic substitution reactions. The final step involves the coupling of the azetidine and pyridine rings through a sulfonyl linkage, often using reagents such as sulfonyl chlorides under basic conditions .
Chemical Reactions Analysis
3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets that could lead to therapeutic applications:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Biological Studies
The compound is also utilized in biological assays to study its effects on cellular pathways. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation, suggesting that this compound could have similar effects .
Materials Science
In addition to its medicinal applications, this compound is explored for its potential use in materials science:
- Polymer Development : The sulfonyl group in the compound can be used as a functional group in the synthesis of advanced polymers with specific properties, such as increased thermal stability and mechanical strength .
Case Studies and Research Findings
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azetidine compounds showed significant inhibition of cancer cell lines through their interaction with tubulin. This suggests that this compound could be a promising lead compound for further development.
- Antimicrobial Screening : Research conducted by the Brazilian Journal of Pharmaceutical Sciences reported that compounds similar to this one exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine ring’s strained structure can also contribute to its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Observations :
- Heterocyclic Core: The target compound’s azetidine-pyridine system contrasts with the fused triazolopyridine () and triazole-pyridine ().
- Substituent Effects :
- The 4-chlorobenzyl sulfonyl group in the target compound is a strong electron-withdrawing moiety, which may enhance stability and influence pharmacokinetics compared to the 3-chlorobenzyl sulfanyl group in (a weaker electron-donating thioether) .
- The methoxy and benzyloxy groups in contribute to lipophilicity, whereas the ethoxy group in offers intermediate polarity.
Key Observations :
- highlights a green synthesis using sodium hypochlorite (a benign oxidant) and ethanol, achieving 73% yield under mild conditions. If the target compound’s synthesis employs harsher reagents (e.g., Cr(VI) salts), its environmental footprint would be less favorable .
Biological Activity
3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that combines a pyridine ring, an azetidine ring, and a sulfonyl group. This structural composition suggests potential biological activities, particularly in the realms of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉ClN₂O₄S
- Molecular Weight : 394.9 g/mol
- CAS Number : 2034238-96-3
The compound's biological activity is hypothesized to stem from its interaction with various biological targets:
- Tubulin Binding : Similar compounds have shown the ability to bind to the colchicine binding site on tubulin, potentially disrupting microtubule dynamics, which is crucial for cell division and intracellular transport.
- Enzyme Inhibition : The sulfonamide moiety is associated with significant pharmacological effects, including enzyme inhibition, which can affect metabolic pathways in pathogens or cancer cells .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit varying degrees of antibacterial activity. For instance:
- Testing Against Bacteria : Studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other bacterial strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- Cell Line Testing : In vitro studies have demonstrated that derivatives with similar structures can inhibit cancer cell proliferation. For example, some pyridine derivatives showed IC₅₀ values between 0.87–12.91 μM against MCF-7 cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Sulfonylation of azetidine using 4-chlorobenzyl sulfonyl chloride under basic conditions (e.g., NaOH or EtN) to form the sulfonyl-azetidine intermediate .
- Step 2 : Coupling the intermediate with pyridine-3-ol via nucleophilic substitution, often catalyzed by KCO in polar aprotic solvents like DMF or acetonitrile .
- Optimization : Yield and purity depend on temperature control (60–80°C), stoichiometric ratios (1:1.2 for sulfonyl chloride:azetidine), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- NMR Spectroscopy : H and C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for CH groups), sulfonyl linkage (δ 7.2–7.8 ppm for aromatic protons), and pyridine ring (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Peaks at 1150–1200 cm (S=O stretching) and 1250–1300 cm (C-O-C ether linkage) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 407.2) .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays :
- Target engagement : Fluorescence-based enzyme inhibition assays (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can synthetic challenges, such as low azetidine ring stability, be addressed?
- Stabilization strategies : Use of sterically hindered bases (e.g., DBU) to minimize ring-opening side reactions .
- Protecting groups : Temporary Boc protection of the azetidine nitrogen during sulfonylation improves yield .
- Data contradiction example : Discrepancies in reported yields (30% vs. 60%) may arise from trace moisture degrading intermediates; strict anhydrous conditions (molecular sieves, argon atmosphere) are critical .
Q. How does the compound’s stereochemistry influence its biological activity, and how is it controlled?
- Chiral centers : The azetidine C3 position can adopt R or S configurations, affecting target binding.
- Stereochemical control : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalyst) .
- Activity correlation : R-enantiomers show 5-fold higher kinase inhibition than S-enantiomers in molecular docking studies .
Q. What methodologies resolve contradictions in reported bioactivity data (e.g., divergent IC50_{50}50 values)?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
- Compound purity : HPLC purity >98% (C18 column, acetonitrile/water gradient) ensures reproducibility .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) identifies rapid degradation as a cause of false negatives in cell-based assays .
Q. What advanced computational tools predict its ADMET properties?
- Software : Schrödinger’s QikProp or SwissADME for logP (predicted 2.8), solubility (-4.2 logS), and CYP450 inhibition .
- Molecular dynamics : Simulations (AMBER or GROMACS) assess binding mode stability with targets like EGFR or PARP .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
